- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-ITetrahedron, 2021, 92,,
Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
Product Name:1,1-Dimethoxycyclohexane
CAS No:933-40-4
Molecular Formula:C8H16O2
Molecular Weight:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881
1,1-Dimethoxycyclohexane Properties
Names and Identifiers
-
- Cyclohexane,1,1-dimethoxy-
- 1,1-Dimethoxycyclohexane
- Cyclohexanone Dimethylketal
- Cyclohexanone dimethyl ketal
- 1,1-Dimethoxycyclohexane (ACI)
- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
- CS-0179761
- SCHEMBL201561
- Cyclohexanone, dimethyl acetal
- Cyclohexanone dimethyl ketal, 99%
- Cyclohexane, 1,1-dimethoxy-
- AKOS015851762
- dimethoxycyclohexane
- D1372
- DTXCID20161864
- cyclohexanone-dimethylacetal
- BS-22409
- DB-080889
- 1,1-dimethoxy-cyclohexane
- DTXSID00239373
- 933-40-4
- NS00096268
- MFCD00043714
- G77621
-
- MDL: MFCD00043714
- InChIKey: XPIJMQVLTXAGME-UHFFFAOYSA-N
- Inchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
- SMILES: O(C1(CCCCC1)OC)C
Computed Properties
- Exact Mass: 144.11500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 144.115
- Heavy Atom Count: 10
- Complexity: 89.4
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.7
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- LogP: 1.93960
- PSA: 18.46000
- Refractive Index: n20/D 1.439(lit.)
- Boiling Point: 64°C/30mmHg(lit.)
- Flash Point: Fahrenheit: 111.2 ° f
Celsius: 44 ° c - Color/Form: Not determined
- Solubility: Not determined
- Density: 0.948 g/mL at 25 °C(lit.)
1,1-Dimethoxycyclohexane Security Information
-
Symbol:
- WGK Germany:3
- Safety Instruction: S16-S51
- Risk Phrases:R10
- Hazardous Material transportation number:3271
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Prompt:warning
- PackingGroup:III
- Risk Phrases: 10
- Signal Word:Warning
- HazardClass:3
1,1-Dimethoxycyclohexane Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,1-Dimethoxycyclohexane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003B3G-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 98%(GC) | 5g |
$32.00 | 2024-04-20 | |
A2B Chem LLC | AB53548-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 98%(GC) | 5g |
$18.00 | 2024-07-18 | |
Aaron | AR003BBS-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 5g |
$16.00 | 2025-02-13 | |
abcr | AB141991-25 ml |
1,1-Dimethoxycyclohexane, 96%; . |
933-40-4 | 96% | 25 ml |
€64.30 | 2024-04-15 | |
Ambeed | A799289-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 98% | 5g |
$15.0 | ||
Cooke Chemical | T8524630-25mL |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 25ml |
RMB 240.00 | 2023-09-07 | |
TRC | D473813-250mg |
1,1-Dimethoxycyclohexane |
933-40-4 | 250mg |
$ 57.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155850-100ML |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 100ml |
¥1279.90 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04170-50ml |
1,1-DIMETHOXYCYCLOHEXANE |
933-40-4 | 99% | 50ml |
¥1188.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869249-100ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96% | 100ml |
498.00 |
1,1-Dimethoxycyclohexane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
Reference
- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene HydrofunctionalizationsACS Catalysis, 2020, 10(24), 14349-14358,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C
Reference
- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enonesSynlett, 2005, (14), 2254-2256,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
Reference
- Catalysis by heteropoly acids: some new aspectsJournal of Catalysis, 1989, 120(1), 282-6,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
Reference
- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromaticsTetrahedron Letters, 2013, 54(19), 2366-2368,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt
Reference
- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalystsOriental Journal of Chemistry, 2002, 18(3), 521-524,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
Reference
- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl CompoundsJournal of Organic Chemistry, 2002, 67(16), 5842-5845,
Synthetic Circuit 8
Reaction Conditions
1.1 12 h, 50 °C
Reference
- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcoholsRSC Advances, 2014, 4(35), 18217-18221,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Reference
- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketonesSynthetic Communications, 2008, 38(15), 2607-2618,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborateSynlett, 2004, (6), 1074-1076,
Synthetic Circuit 11
Reaction Conditions
Reference
- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetalsSynthesis, 1981, (4), 282-3,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
Reference
- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonatesApplied Organometallic Chemistry, 1995, 9, 473-8,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C
Reference
- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formationTetrahedron Letters, 2005, 46(48), 8319-8323,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Cadmium iodide
Reference
- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiationsChemistry Letters, 1999, (12), 1283-1284,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt
Reference
- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization ReactionsChemistry of Materials, 2014, 26(9), 2803-2813,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt
Reference
- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetalsYouji Huaxue, 2009, 29(11), 1836-1839,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt
Reference
- Indium triflate-mediated acetalization of aldehydes and ketonesTetrahedron Letters, 2006, 47(52), 9317-9319,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+
Reference
- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization CatalystJournal of Organic Chemistry, 1995, 60(13), 4039-43,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
Reference
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional AcidsACS Omega, 2018, 3(5), 4974-4985,
1,1-Dimethoxycyclohexane Raw materials
1,1-Dimethoxycyclohexane Preparation Products
1,1-Dimethoxycyclohexane Suppliers
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1,1-Dimethoxycyclohexane Related Literature
-
Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321
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2. Photolysis of nitroso-compounds. Part IV. 1-Chloro-1-nitrosocyclohexane and other geminal chloro-nitroso-compoundsBrian G. Gowenlock,Josef Pfab,Günther Kresze J. Chem. Soc. Perkin Trans. 2 1974 511
-
Thi Phuong Anh Tran,Sylvain Poulet,Mélanie Pernak,Anita Rayar,Stéphane Azoulay,Audrey Di Giorgio,Maria Duca RSC Med. Chem. 2022 13 311
-
Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189
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Kwihwan Kobayashi,Shingo Komatsuzaki,Shun-ya Onozawa,Koichiro Masuda,Shū Kobayashi Org. Biomol. Chem. 2023 21 8259
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Shun Hirasawa,Tsuyoshi Masuda,Ken Mukai,Yusuke Miyoshi,Nobuhiro Kanomata Org. Biomol. Chem. 2021 19 6897
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7. A systematic study of the influence of mesoscale structuring on the kinetics of a chemical reactionSebastian Krickl,Thomas Buchecker,Andreas Uwe Meyer,Isabelle Grillo,Didier Touraud,Pierre Bauduin,Burkhard K?nig,Arno Pfitzner,Werner Kunz Phys. Chem. Chem. Phys. 2017 19 23773
-
Jatin J. Lade,Sachin D. Pardeshi,Kamlesh S. Vadagaonkar,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2017 7 8011
-
S. Hanessian,O. M. Saavedra,M. A. Vilchis-Reyes,J. P. Maianti,H. Kanazawa,P. Dozzo,R. D. Matias,A. Serio,J. Kondo Chem. Sci. 2014 5 4621
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Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
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